![molecular formula C19H23N3O2S2 B3436533 3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA](/img/structure/B3436533.png)
3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA
Overview
Description
3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA is a complex organic compound with a unique structure that includes an azepane ring, a sulfonyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl group. One common method involves the reaction of azepane with sulfonyl chloride to form the azepane-1-sulfonyl intermediate. This intermediate is then reacted with 4-bromophenyl isothiocyanate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-[4-(AZEPANE-1-SULFONYL)PHENYL]PROPANOIC ACID: Similar structure but with a propanoic acid group instead of a thiourea moiety.
3-[4-(AZEPANE-1-SULFONYL)PHENYL]-N-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Contains an oxadiazole ring and a carboxamide group.
Uniqueness
3-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-PHENYLTHIOUREA is unique due to its combination of an azepane ring, a sulfonyl group, and a thiourea moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c23-26(24,22-14-6-1-2-7-15-22)18-12-10-17(11-13-18)21-19(25)20-16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSORVUWXKYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


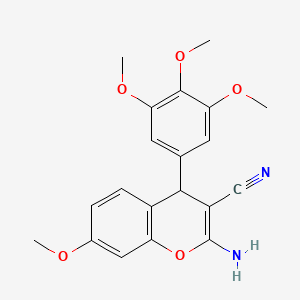
![(E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE](/img/structure/B3436471.png)
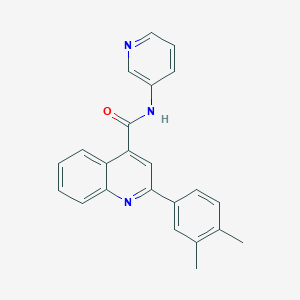
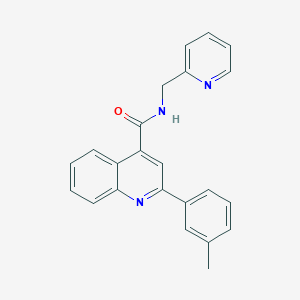
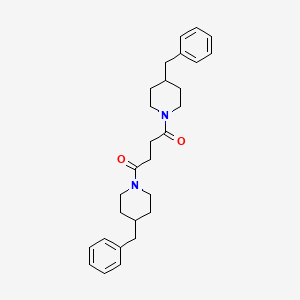

![3-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B3436501.png)
![5-bromo-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide](/img/structure/B3436511.png)

![N1N4-BIS[(2H-13-BENZODIOXOL-5-YL)METHYL]BENZENE-14-DICARBOXAMIDE](/img/structure/B3436525.png)
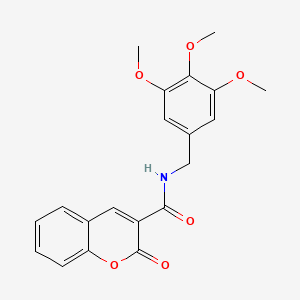
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436547.png)
![5-(4-BROMOPHENYL)-N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3436549.png)

